![molecular formula C11H11F3O2 B1450502 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one CAS No. 1354819-39-8](/img/structure/B1450502.png)
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one
Overview
Description
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a propan-2-one moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Reaction Conditions: A common synthetic route involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with the benzaldehyde derivative. This reaction is typically carried out in an anhydrous solvent like diethyl ether under inert atmosphere conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to improve yield and efficiency
Chemical Reactions Analysis
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. .
Scientific Research Applications
Chemistry
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in various synthetic pathways.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities , including:
- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Medicine
In medicinal chemistry, ongoing research aims to explore its potential as a precursor for pharmaceutical compounds . The compound’s derivatives are being investigated for their efficacy in treating conditions such as diabetes and cancer. For instance, metabolic studies have linked certain metabolites of related compounds to improved predictions of type 2 diabetes risk .
Industry
The compound is utilized in the development of materials with specific properties, such as enhanced stability and reactivity. Its applications extend to:
- Specialty Chemicals : Used in formulating chemicals with unique properties for industrial applications.
- Material Science : Employed in creating new materials with desirable characteristics for electronics and coatings.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Research
Research investigating the anti-inflammatory properties demonstrated that derivatives of this compound reduced inflammation markers in cellular models. This suggests possible therapeutic applications in treating chronic inflammatory conditions.
Data Tables
Application Area | Specific Use | Observed Effects |
---|---|---|
Chemistry | Intermediate for synthesis | Enhanced reactivity |
Biology | Antimicrobial agents | Inhibition of bacterial growth |
Medicine | Pharmaceutical precursor | Potential anti-cancer effects |
Industry | Development of specialty chemicals | Improved material properties |
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Methoxy-4-(trifluoromethyl)phenyl)propan-2-one and 1-(2-Methoxy-3-(trifluoromethyl)phenyl)propan-2-one share structural similarities.
Uniqueness: The position of the trifluoromethyl group and the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and properties. .
Biological Activity
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C11H10F3O2
- Molecular Weight : 248.19 g/mol
- CAS Number : 1805891-46-6
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, a study evaluated the antibacterial properties of related trifluoromethyl-substituted compounds, demonstrating significant activity against antibiotic-resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
1 | MRSA | 6.25 |
2 | E. faecalis | 12.5 |
3 | B. subtilis | <1 |
The above table indicates that compounds with similar structures to this compound exhibit potent antibacterial effects, particularly against resistant strains such as MRSA .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For example, the compound was tested on A375 melanoma cells and showed a significant increase in apoptotic cell populations.
Table 2: Effects on A375 Cell Line
Treatment Concentration (μM) | % Apoptosis |
---|---|
Control | 4.3 |
0.2 | 20.5 |
0.5 | 45.7 |
1 | 61.4 |
These results suggest that higher concentrations of the compound lead to increased apoptosis, indicating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Inhibition of NF-κB Pathway
A study focused on the compound's effect on the NF-κB pathway in A375 cells indicated that treatment significantly reduced NF-κB and MMP-9 expression levels, which are critical for tumor metastasis and invasion . This suggests that the compound may not only inhibit cancer cell growth but also prevent metastasis.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPGAUWOPLHLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223697 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354819-39-8 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354819-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.